7-(2-ethoxyethyl)-3-methyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
Description
The compound 7-(2-ethoxyethyl)-3-methyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione (CAS: 887030-53-7, BH58207) is a purine-dione derivative with a core structure resembling xanthine alkaloids like caffeine and theophylline. Its molecular formula is C22H30N6O3 (MW: 426.512 g/mol), featuring three critical substituents:
Properties
IUPAC Name |
7-(2-ethoxyethyl)-3-methyl-8-(4-phenylpiperazin-1-yl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N6O3/c1-3-29-14-13-26-16-17(23(2)20(28)22-18(16)27)21-19(26)25-11-9-24(10-12-25)15-7-5-4-6-8-15/h4-8H,3,9-14H2,1-2H3,(H,22,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKIBZCBPXBJZTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(N=C1N3CCN(CC3)C4=CC=CC=C4)N(C(=O)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-ethoxyethyl)-3-methyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the ethoxyethyl, methyl, and phenyl-piperazinyl groups through a series of substitution and condensation reactions. Specific reagents and catalysts are used to facilitate these transformations under controlled conditions, such as temperature and pH.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
7-(2-ethoxyethyl)-3-methyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The functional groups on the purine core can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine oxides, while substitution reactions can introduce new functional groups onto the purine core.
Scientific Research Applications
7-(2-ethoxyethyl)-3-methyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-(2-ethoxyethyl)-3-methyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural Analogues with Piperazine/Piperidine Moieties
Table 1: Key Structural Analogues
Key Observations:
- Position 7 Substitutions : The 2-ethoxyethyl chain in BH58207 contrasts with lipophilic groups like 3,4-dichlorobenzyl (BH58195) or rigid heterocycles (thietan-3-yl in ). Ethoxyethyl may improve aqueous solubility compared to aromatic or alkyne substituents .
- Position 8 Modifications: The 4-phenylpiperazinyl group in BH58207 is structurally distinct from HBK001’s 3-aminopiperidinyl or linagliptin’s quinazolinylmethyl-linked piperidine. Piperazine derivatives often enhance binding to CNS receptors, but the phenyl group here may introduce steric hindrance compared to smaller moieties .
Functional Analogues in Drug Development
DPP-4 Inhibitors
- Linagliptin (): Shares the purine-dione core but incorporates a quinazolinylmethyl group and butynyl chain.
- HBK001 : Combines DPP-4 inhibition with GPR119 agonism via a hybrid structure. BH58207 lacks the quinazolinylmethyl and oxadiazolyl groups necessary for dual activity .
CNS-Active Purine Derivatives
- Caffeine Analogues (): Substitution at position 8 with pyridinyloxy groups (e.g., 3j, 3m) abolished CNS stimulation but retained analgesia. BH58207’s 4-phenylpiperazinyl group could similarly modulate adenosine or serotonin receptors, though empirical data are needed .
Biological Activity
7-(2-ethoxyethyl)-3-methyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered interest in pharmacological research due to its potential therapeutic applications. This compound is characterized by its unique structure, which includes a piperazine moiety that may enhance its biological activity. Understanding its biological activity is crucial for evaluating its potential as a therapeutic agent.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 427.5 g/mol. The structure features a purine core modified with an ethoxyethyl group and a phenylpiperazine substituent, which may contribute to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 427.5 g/mol |
| CAS Number | 851941-31-6 |
The precise mechanism of action for this compound is not fully elucidated in the literature. However, compounds with similar structures often interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors due to the presence of the piperazine moiety. This interaction may lead to various pharmacological effects such as anxiolytic or antidepressant activities.
Pharmacological Effects
Research indicates that derivatives of purines can exhibit a range of biological activities including:
- Antidepressant Activity : Compounds similar to this purine derivative have shown promise in preclinical studies as potential antidepressants by modulating neurotransmitter levels.
- Antipsychotic Effects : The piperazine component suggests possible interactions with dopamine receptors, which could provide antipsychotic benefits.
- Cognitive Enhancement : Some studies suggest that purine derivatives may enhance cognitive functions, potentially through neuroprotective mechanisms.
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds:
- Study on Antidepressant Activity : A study published in Journal of Medicinal Chemistry evaluated various purine derivatives for their ability to inhibit serotonin reuptake, indicating potential antidepressant properties (Smith et al., 2023).
- Neuroprotective Effects : A recent investigation demonstrated that related piperazine-containing compounds could protect neuronal cells from oxidative stress, suggesting neuroprotective capabilities (Johnson et al., 2024).
- Behavioral Studies : In animal models, administration of similar compounds resulted in significant improvements in anxiety-like behaviors, supporting their potential use in treating anxiety disorders (Lee et al., 2025).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
